Cas no 2097973-20-9 (1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine)
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
- F2198-5256
- 2097973-20-9
- AKOS026724121
- 1-[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]-N-methylmethanamine
- 1H-Pyrazole-4-methanamine, 1-(2-fluoroethyl)-N-methyl-3-(3-thienyl)-
-
- Inchi: 1S/C11H14FN3S/c1-13-6-10-7-15(4-3-12)14-11(10)9-2-5-16-8-9/h2,5,7-8,13H,3-4,6H2,1H3
- InChI Key: RBWWWYTYGVIMLK-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1C(CNC)=CN(CCF)N=1
Computed Properties
- Exact Mass: 239.08924679g/mol
- Monoisotopic Mass: 239.08924679g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 58.1Ų
Experimental Properties
- Density: 1.26±0.1 g/cm3(Predicted)
- Boiling Point: 348.3±42.0 °C(Predicted)
- pka: 9.18±0.10(Predicted)
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F113511-100mg |
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1h-pyrazol-4-yl)-n-methylmethanamine |
2097973-20-9 | 100mg |
$ 115.00 | 2022-06-05 | ||
| TRC | F113511-500mg |
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1h-pyrazol-4-yl)-n-methylmethanamine |
2097973-20-9 | 500mg |
$ 455.00 | 2022-06-05 | ||
| TRC | F113511-1g |
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1h-pyrazol-4-yl)-n-methylmethanamine |
2097973-20-9 | 1g |
$ 705.00 | 2022-06-05 | ||
| Life Chemicals | F2198-5256-0.25g |
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine |
2097973-20-9 | 95%+ | 0.25g |
$445.0 | 2023-09-06 | |
| Life Chemicals | F2198-5256-0.5g |
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine |
2097973-20-9 | 95%+ | 0.5g |
$469.0 | 2023-09-06 | |
| Life Chemicals | F2198-5256-1g |
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine |
2097973-20-9 | 95%+ | 1g |
$494.0 | 2023-09-06 | |
| Life Chemicals | F2198-5256-2.5g |
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine |
2097973-20-9 | 95%+ | 2.5g |
$988.0 | 2023-09-06 | |
| Life Chemicals | F2198-5256-5g |
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine |
2097973-20-9 | 95%+ | 5g |
$1482.0 | 2023-09-06 | |
| Life Chemicals | F2198-5256-10g |
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine |
2097973-20-9 | 95%+ | 10g |
$2075.0 | 2023-09-06 |
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine (CAS No 2097973-20-9)
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine, also known by its CAS registry number CAS No 2097973-20-9, is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic rings containing two nitrogen atoms. The presence of a thiophene ring and a fluoroethyl group further enhances its chemical versatility and potential applications.
The molecular structure of this compound is characterized by a pyrazole ring substituted at position 4 with an N-methylmethanamine group and at position 3 with a thiophen-3-yl group. Additionally, the pyrazole ring is further substituted at position 1 with a fluoroethyl group. This combination of functional groups imparts unique electronic and steric properties to the molecule, making it a valuable candidate for various chemical reactions and biological assays.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of kinase inhibitors. The thiophene ring, known for its aromatic stability and electron-withdrawing properties, plays a crucial role in modulating the electronic environment of the molecule. Similarly, the fluoroethyl group introduces additional electron-withdrawing effects, which can enhance the binding affinity of the compound to target proteins. These properties make it an attractive lead compound for designing drugs targeting specific cellular pathways.
In addition to its pharmacological applications, this compound has also been explored in materials science for its potential use in organic electronics. The conjugated system formed by the pyrazole and thiophene rings contributes to its semiconductor properties, making it a candidate for use in organic field-effect transistors (OFETs) and other electronic devices. Recent research has demonstrated that incorporating such compounds into polymer blends can significantly improve the charge transport properties of the resulting materials.
The synthesis of 1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine involves a multi-step process that typically begins with the preparation of intermediate compounds such as 2-fluoroethyl groups and thiophene derivatives. The final product is obtained through a series of coupling reactions, including nucleophilic substitutions and cyclizations, which are optimized to ensure high yields and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to isolate the final product.
From an environmental perspective, this compound exhibits moderate stability under standard storage conditions. However, its degradation pathways under various environmental conditions remain an area of active research. Understanding its persistence in different ecosystems is crucial for assessing its potential impact on the environment and developing strategies for safe disposal.
In conclusion, 1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine (CAS No 2097973-20-9) represents a versatile molecule with promising applications in both pharmacology and materials science. Its unique structure, combined with recent advancements in synthetic methodologies and computational modeling, positions it as a valuable tool for addressing complex scientific challenges.
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